Ornipressin

Description

Propriétés

IUPAC Name |

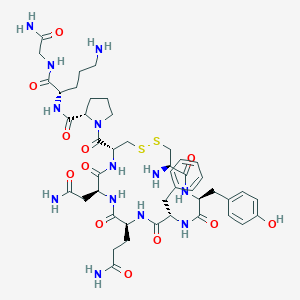

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNMIGOEDGHVLE-LGYYRGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H63N13O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021593 | |

| Record name | Ornipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1042.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-23-7 | |

| Record name | Ornipressin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ornipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ornipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ornipressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNIPRESSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KTH6N080W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ornipressin's Mechanism of Action on V1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent and selective agonist for the vasopressin V1a receptor. Its primary mechanism of action involves the activation of the Gq/11 signaling cascade, leading to a series of intracellular events that culminate in smooth muscle contraction. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways involved in this compound's action on V1 receptors. Detailed experimental protocols for characterizing this interaction and quantitative data for related vasopressin analogues are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and V1 Receptors

This compound is a synthetic peptide hormone that mimics the physiological effects of endogenous arginine vasopressin (AVP) with a higher selectivity for the V1a receptor subtype. V1a receptors are G-protein coupled receptors (GPCRs) predominantly expressed on vascular smooth muscle cells, where they play a crucial role in regulating vascular tone and blood pressure.[1] The activation of V1a receptors by this compound initiates a well-defined signaling pathway that is central to its vasoconstrictive effects.

The V1a Receptor Signaling Pathway

The binding of this compound to the V1a receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a cascade of intracellular events:

-

Gαq/11 Activation: The activated V1a receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This causes the dissociation of the Gαq/11-GTP subunit from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The Gαq/11-GTP subunit then binds to and activates phospholipase C-β (PLCβ).

-

Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium concentration, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, contributing to the sustained cellular response.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling between actin and myosin filaments and resulting in vasoconstriction.

Quantitative Analysis of Receptor Interaction

Table 1: Binding Affinities (Ki) of Vasopressin Analogues at V1a Receptors

| Compound | Receptor | Species | Ki (nM) | Reference |

| Arginine Vasopressin (AVP) | V1a | Human | 1.8 ± 0.4 | [2] |

| Arginine Vasopressin (AVP) | V1a | Rat | 1.31 (Kd) | [3] |

| Terlipressin | V1a | Human | ~1229 | |

| [Phe2,Orn8]VT | V1a | Rat | - | [4] |

Table 2: Functional Potency (EC50) of Vasopressin Analogues

| Compound | Assay | Cell/Tissue | EC50 (nM) | Reference |

| Arginine Vasopressin (AVP) | Calcium Mobilization | CHO cells (human V1a) | 1.13 | |

| (Phe2,Orn8)-Oxytocin | Contraction | Rabbit Epididymis | 280 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with V1a receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the V1a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human V1a receptor (e.g., CHO-K1 cells).

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

-

Unlabeled this compound.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture CHO-K1 cells expressing the V1a receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension (typically 10-20 µg of protein).

-

50 µL of [3H]-AVP at a final concentration close to its Kd (e.g., 1 nM).

-

50 µL of varying concentrations of unlabeled this compound (e.g., from 10^-12 M to 10^-5 M) or buffer for total binding and a high concentration of unlabeled AVP (e.g., 1 µM) for non-specific binding.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration, providing a measure of its potency (EC50).

Materials:

-

A cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound solutions of varying concentrations.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Plate the V1a receptor-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM in HBSS) for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Assay Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: Use the instrument's injector to add varying concentrations of this compound to the wells.

-

Kinetic Reading: Immediately after compound addition, record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium response.

-

Data Analysis: Determine the peak fluorescence response for each this compound concentration. Plot the peak response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins coupled to the V1a receptor upon agonist binding.

Materials:

-

Cell membranes from V1a receptor-expressing cells.

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP.

-

This compound solutions of varying concentrations.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare V1a receptor-containing membranes as described for the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (20-50 µg protein).

-

GDP (e.g., 10 µM final concentration).

-

Varying concentrations of this compound.

-

-

Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1-0.5 nM final concentration) to each well to start the reaction.

-

Incubation: Incubate for 30-60 minutes at 30°C.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound exerts its potent vasoconstrictor effects through the selective activation of V1a receptors and the subsequent engagement of the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium in vascular smooth muscle cells. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other V1a receptor ligands. Further research to determine the specific binding affinity and functional potency of this compound will be invaluable for a more complete understanding of its pharmacology and for the development of novel therapeutics targeting the vasopressin system.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ornipressin (POR-8): Chemical Structure and Synthesis

Abstract

This compound, also known as POR-8, is a synthetic nonapeptide analogue of vasopressin, where the arginine at position 8 is replaced by ornithine.[1][2] This modification enhances its vasoconstrictive properties while reducing its antidiuretic effects compared to native vasopressin.[3] It is primarily utilized as a potent local vasoconstrictor and hemostatic agent in surgical and clinical settings.[1][4] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, synthesis, purification, and mechanism of action, intended for professionals in chemical and pharmaceutical research and development.

Chemical Structure and Properties

This compound is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2. A disulfide bond between the two cysteine residues at positions 1 and 6 is crucial for its biological activity.[5]

The substitution of arginine with ornithine at position 8 is the key structural difference from arginine vasopressin.[4]

IUPAC Name: (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₅H₆₃N₁₃O₁₂S₂ | [1][3][6][7] |

| Molecular Weight | 1042.19 g/mol | [5][6][7] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | ≥98% | [8] |

| Solubility | DMSO: ~10 mg/mL | [8] |

| PBS (pH 7.2): ~20 mg/mL | [8][9] | |

| Storage | Powder: -80°C (2 years), -20°C (1 year) | [5] |

| In Solvent: -80°C (6 months), -20°C (1 month) | [5] |

Pharmacological Data

This compound is a potent agonist of vasopressin receptors, with a preference for V1a and V2 receptors over V1b and oxytocin (B344502) receptors.[9] Its vasoconstrictive effects are mediated primarily through the V1a receptor.[5][10]

| Receptor Target (Human) | Agonist Activity (EC₅₀) | Source |

| Vasopressin V1a Receptor | 0.69 nM | [8][9] |

| Vasopressin V2 Receptor | 0.45 nM | [8][9] |

| Vasopressin V1b Receptor | 7.5 nM | [8][9] |

| Oxytocin Receptor | 71 nM | [9] |

Synthesis of this compound (POR-8)

The synthesis of this compound, like other peptide hormones, is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. An alternative is the solution-phase synthesis, which was used in early preparations.

The general synthetic strategy involves:

-

Chain Assembly: Stepwise coupling of protected amino acids from the C-terminus (Glycinamide) to the N-terminus (Cysteine). The side chains of reactive amino acids (Cys, Tyr, Gln, Asn, Orn) are protected with temporary protecting groups.

-

Cleavage and Deprotection: The completed nonapeptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).

-

Oxidative Cyclization: The linear, deprotected peptide is subjected to an oxidation reaction (e.g., air oxidation, iodine, or potassium ferricyanide) to form the intramolecular disulfide bond between the two cysteine residues, yielding the final active cyclic peptide.

Logical Workflow for this compound Synthesis

References

- 1. This compound | C45H63N13O12S2 | CID 14257660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Ornipressine [chembk.com]

- 4. This compound: a synthetic derivative of vasopressin - Creative Peptides [creative-peptides.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 3397-23-7 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

Pharmacodynamics of 8-ornithine-vasopressin in vivo

An In-depth Technical Guide on the Pharmacodynamics of 8-Ornithine-Vasopressin In Vivo

This technical guide offers a comprehensive examination of the in vivo pharmacodynamics of 8-ornithine-vasopressin, also known as ornipressin. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's mechanism of action, receptor interactions, physiological effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound is a synthetic analog of the peptide hormone vasopressin.[1][2] Its primary pharmacodynamic effects are mediated through its interaction with vasopressin receptors, which are G-protein coupled receptors (GPCRs).[2] this compound is a specific agonist for the V1 receptor, while also exhibiting some activity at V2 receptors.[3][4][5]

-

V1 Receptors (V1a): Located on vascular smooth muscle cells, V1a receptors are the primary target of this compound.[2] Activation of these receptors leads to potent vasoconstriction.[1][2]

-

V2 Receptors: Found in the renal collecting ducts of the kidneys, V2 receptors are responsible for regulating water reabsorption.[1][6] this compound's effect on these receptors is minor compared to its V1 activity, resulting in weak antidiuretic properties.[1]

Signaling Pathways

The physiological responses to this compound are dictated by the distinct intracellular signaling cascades initiated by V1a and V2 receptor activation.

-

V1a Receptor Signaling (Vasoconstriction): Upon binding to V1a receptors, this compound activates a Gq-protein.[2][7] This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, and the resulting increase in cytosolic Ca²⁺ leads to the contraction of vascular smooth muscle cells, causing vasoconstriction.[1][2]

-

V2 Receptor Signaling (Antidiuresis): Activation of V2 receptors stimulates the Gs-protein, which activates adenylyl cyclase.[6] This enzyme converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of kidney collecting duct cells. This increases water reabsorption from the urine back into the bloodstream.[6][7]

Caption: this compound-activated V1a and V2 receptor signaling cascades.

Quantitative Data and In Vivo Effects

The pharmacodynamic profile of this compound is defined by its potent vasoconstrictor activity and comparatively weaker antidiuretic effects.

Table 1: Receptor Selectivity and Potency

| Receptor Target | Primary Effect | Potency | Notes |

| V1a | Vasoconstriction | High | This compound is a potent and specific V1 receptor agonist.[3][4] |

| V2 | Antidiuresis | Minor / Low | The antidiuretic activity is present but significantly less pronounced than its pressor effects.[1] |

Table 2: Summary of In Vivo Physiological Effects

| Parameter | Observed Effect | Mechanism | Species Studied |

| Arterial Blood Pressure | Marked Increase | V1a-mediated systemic vasoconstriction.[8] | Human, Guinea Pig.[9][10] |

| Coronary Blood Flow | Decrease | Direct vasoconstrictor effect on coronary arteries.[9] | Guinea Pig.[9] |

| Heart Rate | Decrease (Bradycardia) | Often a reflex response to the sharp increase in blood pressure.[8] | Human, Guinea Pig.[9][10] |

| Renal Function | Antidiuresis | V2-mediated water reabsorption.[1][3] | Human, Rat.[11][12] |

| Renal Blood Flow | Increase in some models | In models of functional renal failure, this compound has been shown to improve renal hemodynamics.[4][12] | Human.[12] |

Experimental Protocols

The following are standardized methodologies for assessing the key pharmacodynamic properties of vasopressin analogs like this compound in vivo.

Protocol: Vasopressor Activity in Anesthetized Rats

This protocol quantifies the effect of a substance on systemic blood pressure.

Objective: To measure the dose-dependent changes in mean arterial pressure (MAP) following intravenous administration of this compound.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).

-

Anesthesia: Anesthetize the animal (e.g., with urethane (B1682113) or a ketamine/xylazine combination) and ensure a stable plane of anesthesia throughout the experiment.

-

Surgical Preparation:

-

Perform a tracheotomy to ensure a patent airway.

-

Cannulate the right jugular vein for intravenous (i.v.) drug administration.

-

Cannulate the left carotid artery and connect the catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.

-

-

Stabilization: Allow the animal to stabilize for at least 20-30 minutes post-surgery until hemodynamic parameters are constant.

-

Drug Administration:

-

Administer a vehicle control (e.g., 0.9% saline) to establish a baseline.

-

Administer increasing doses of this compound via the jugular vein catheter.

-

Allow blood pressure to return to baseline between doses.

-

-

Data Acquisition: Record MAP and heart rate continuously using a data acquisition system. The peak change in MAP from baseline is recorded for each dose.

-

Analysis: Construct a dose-response curve to determine parameters such as the effective dose (ED50).

Protocol: Antidiuretic Activity in Conscious Rats

This protocol evaluates the V2 receptor-mediated effects on renal water handling.[11]

Objective: To measure the effect of this compound on urine volume and osmolality.

Methodology:

-

Animal Model: Male Wistar rats, hydrated.

-

Housing: Place rats in individual metabolic cages that allow for the separation and collection of urine and feces.

-

Hydration: Administer a water or saline load (e.g., via oral gavage or subcutaneous injection) to induce a steady state of diuresis.

-

Baseline Measurement: Collect urine for a baseline period (e.g., 60-120 minutes) to determine the basal urine flow rate.

-

Drug Administration: Administer this compound, typically via subcutaneous or intravenous injection.[11]

-

Urine Collection: Collect urine in timed intervals (e.g., every 30-60 minutes) for several hours post-administration.

-

Sample Analysis: For each sample, measure the total volume to determine the urine flow rate (ml/hr) and the osmolality using an osmometer.

-

Analysis: Compare the post-treatment urine flow rate and osmolality to the baseline values. A decrease in urine flow and an increase in osmolality indicate an antidiuretic effect.

Caption: Standard experimental workflows for in vivo pharmacodynamic assessment.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]

- 7. CV Physiology | Vasopressin (Antidiuretic Hormone) [cvphysiology.com]

- 8. What are the side effects of this compound? [synapse.patsnap.com]

- 9. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Undesirable effects following the local injection of this compound during general anesthesia: can the risk be lessened? A prospective study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of antidiuretic and natriuretic effects of [8-lysine]vasopressin and [8-D-arginine]deaminovasopressin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beneficial effect of 8-ornithin vasopressin on renal dysfunction in decompensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ornipressin Molecular Signaling in Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ornipressin, a synthetic analog of vasopressin, is a potent vasoconstrictor primarily utilized for its hemostatic properties in clinical settings.[1][2] Its mechanism of action in smooth muscle cells is mediated by a well-defined signaling cascade initiated by its binding to the vasopressin V1a receptor. This interaction triggers a Gq/11 protein-coupled pathway, leading to the activation of Phospholipase C, generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+), culminating in smooth muscle contraction.[1][3] This guide provides an in-depth overview of this signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

The Core Signaling Cascade

The vasoconstrictive effects of this compound are a direct result of its interaction with vascular smooth muscle cells. The signaling pathway can be dissected into several key steps:

2.1 Receptor Binding and G-Protein Activation this compound, like its endogenous counterpart arginine vasopressin (AVP), selectively binds to and activates the Vasopressin V1a Receptor (V1aR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3][4] The V1aR is primarily coupled to the heterotrimeric G-protein of the Gq/11 family.[5][6] Upon agonist binding, the V1aR undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit. This activation causes the dissociation of the Gαq-GTP complex from the Gβγ dimer.[4][7]

2.2 Second Messenger Generation The activated Gαq-GTP subunit allosterically activates the membrane-bound effector enzyme, Phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers:[3][4]

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytosol.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

2.3 Calcium Mobilization and Effector Kinase Activation The generation of IP3 and DAG initiates two parallel signaling branches that converge to elicit smooth muscle contraction:

-

IP3-Mediated Calcium Release: IP3 binds to its specific receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[3][8][9] This binding opens the channel, leading to a rapid and significant efflux of Ca2+ from the SR into the cytosol, sharply increasing the intracellular Ca2+ concentration.[1][3][10]

-

DAG-Mediated Kinase Activation: DAG activates Protein Kinase C (PKC), which phosphorylates various cellular substrates.[4] In smooth muscle, PKC contributes to the contractile response, in part by modulating ion channels and other signaling proteins.

2.4 Muscle Contraction: The Final Output The elevated cytosolic Ca2+ is the primary trigger for contraction. It binds to the protein calmodulin (CaM).[9] The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).[9][10] Activated MLCK phosphorylates the regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction and vasoconstriction.[9]

A secondary pathway involving DAG and PKC can lead to Ca2+ sensitization of the contractile machinery, often through the RhoA/Rho-kinase pathway, which inhibits Myosin Light Chain Phosphatase (MLCP).[8][9][11] This inhibition prevents the dephosphorylation of the myosin light chain, thereby maintaining a contractile state even as Ca2+ levels begin to decrease.[8][9]

Visualizing the Pathway

dot

Caption: this compound signaling cascade in smooth muscle cells.

Quantitative Data

| Ligand | Receptor | Cell/Tissue Type | Parameter | Value |

| Arginine Vasopressin (AVP) | V1a | Rat Aortic Smooth Muscle (A7r5) | Kd | 1.31 nM[6][12] |

| This compound | V1a | Guinea Pig Heart | Vasoconstriction | Concentration-dependent[13] |

Note: Kd (dissociation constant) is a measure of binding affinity. Lower values indicate higher affinity.

Key Experimental Protocols

Characterizing the this compound signaling pathway involves several standard GPCR methodologies.

5.1 Radioligand Binding Assay (for Receptor Affinity)

This protocol is used to determine the binding affinity (Kd) and density (Bmax) of this compound for the V1a receptor.

-

Objective: To quantify the interaction between a radiolabeled ligand and its receptor.

-

Methodology:

-

Membrane Preparation: Homogenize smooth muscle tissue or cultured cells expressing V1a receptors in a cold buffer and centrifuge to isolate the cell membrane fraction.

-

Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled V1a antagonist (e.g., [3H]-Manning compound) and varying concentrations of unlabeled this compound (as a competitor).

-

Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the Ki value, which represents the affinity of this compound for the V1a receptor.

-

dot

Caption: Workflow for a competitive radioligand binding assay.

5.2 Intracellular Calcium Measurement

This protocol measures the increase in cytosolic Ca2+ concentration following receptor activation.

-

Objective: To quantify this compound-induced calcium mobilization.

-

Methodology:

-

Cell Loading: Load cultured smooth muscle cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

-

Baseline Measurement: Place the cells on a fluorescence microscope or plate reader and measure the baseline fluorescence intensity.

-

Stimulation: Add this compound at various concentrations to the cells.

-

Data Acquisition: Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is recorded, which is proportional to the intracellular Ca2+ concentration.

-

Data Analysis: Plot the peak change in fluorescence (or ratio) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

5.3 In-Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol directly measures the physiological output of the signaling cascade.

-

Objective: To measure the contractile force generated by smooth muscle tissue in response to this compound.

-

Methodology:

-

Tissue Preparation: Dissect a strip of vascular smooth muscle (e.g., aortic ring) and mount it in an organ bath filled with a physiological salt solution, bubbled with oxygen, and maintained at 37°C.

-

Transducer Attachment: Attach one end of the tissue to a fixed point and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a small amount of resting tension.

-

Stimulation: Add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the increase in contractile force generated by the tissue at each concentration.

-

Data Analysis: Plot the contractile force against the log concentration of this compound to obtain a dose-response curve and determine the EC50 (potency) and Emax (maximum effect).

-

Conclusion

The molecular signaling cascade of this compound in smooth muscle cells is a classic example of Gq/11-coupled receptor activation. It provides a clear, linear pathway from receptor binding to a definitive physiological response—vasoconstriction. A thorough understanding of this cascade, supported by quantitative pharmacological data and robust experimental protocols, is essential for researchers and drug development professionals working to characterize vasopressin analogs or targeting the V1a receptor for therapeutic intervention.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound: a synthetic derivative of vasopressin - Creative Peptides [creative-peptides.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. scbt.com [scbt.com]

- 5. Myogenic Vasoconstriction Requires Canonical Gq/11 Signaling of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p63RhoGEF couples Gα(q/11)-mediated signaling to Ca2+ sensitization of vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow [pubmed.ncbi.nlm.nih.gov]

Ornipressin in Biological Buffers: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Ornipressin, a synthetic analogue of vasopressin, in various biological buffers. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this potent vasoconstrictor. By understanding its stability characteristics, researchers can ensure the integrity of their experiments and the development of robust pharmaceutical formulations.

Introduction to this compound

This compound, also known as [8-Ornithine]-vasopressin, is a nonapeptide that acts as a selective agonist for the vasopressin V1a receptor.[1][2] This interaction triggers a cascade of intracellular events, primarily in vascular smooth muscle cells, leading to vasoconstriction.[1] Its potent vasoconstrictive properties make it a subject of interest for various therapeutic applications, including the management of hypotension and bleeding.[2] However, as a peptide, this compound is susceptible to degradation, which can impact its efficacy and safety. Understanding its stability in relevant biological buffers is therefore of paramount importance.

This compound Stability Profile

Detailed quantitative data on the stability of this compound in various biological buffers is not extensively available in publicly accessible literature. However, by drawing parallels with its closely related analogue, Arginine Vasopressin (AVP), and considering general principles of peptide degradation, a stability profile can be inferred. Peptide stability is significantly influenced by factors such as pH, temperature, and the composition of the buffer.[3]

A study on Arginine Vasopressin (AVP) provides valuable insights into how pH affects the stability of these peptides. The degradation rate of AVP was found to be pH-dependent, with maximum stability observed at a pH of 3.35.[3] It is plausible that this compound exhibits a similar pH-stability profile, with increased degradation at neutral and alkaline pH.

Table 1: Inferred Stability of this compound in Common Biological Buffers

| Buffer System | pH Range | Expected Stability | Potential Degradation Pathways |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Moderate to Low | Deamidation, Oxidation, Peptide Bond Hydrolysis |

| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | Low | Deamidation, Oxidation, Peptide Bond Hydrolysis |

| Citrate Buffer | 3.0 - 6.2 | High (at lower pH) | Peptide Bond Hydrolysis |

| Acetate Buffer | 3.6 - 5.6 | High (at lower pH) | Peptide Bond Hydrolysis |

This table is based on general peptide stability knowledge and data from the closely related Arginine Vasopressin. Specific quantitative data for this compound is needed for confirmation.

This compound Degradation Profile

The degradation of peptides like this compound can occur through several chemical and physical pathways. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6]

Common Degradation Pathways for Peptides:

-

Deamidation: The hydrolysis of the side-chain amide group of asparagine and glutamine residues to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's conformation and biological activity.[7]

-

Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation. Oxidation can lead to the formation of sulfoxides and sulfones, which can impact the peptide's structure and function.

-

Peptide Bond Hydrolysis (Clipping): The cleavage of peptide bonds, often at specific amino acid residues, leading to fragmentation of the peptide. This is a major degradation pathway in both acidic and basic conditions.

-

Disulfide Bond Scrambling: For peptides containing disulfide bridges, incorrect disulfide bond formation can occur, leading to misfolded and inactive forms.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Modification | Analytical Detection Method |

| Deamidation | Mass shift of +0.984 Da | Mass Spectrometry (MS) |

| Oxidation | Mass shift of +16 Da (per oxygen atom) | Mass Spectrometry (MS) |

| Peptide Bond Hydrolysis | Appearance of new, smaller peptide fragments | HPLC, Mass Spectrometry (MS) |

The identification and quantification of these degradation products are crucial for ensuring the quality and safety of this compound formulations.

Experimental Protocols

Forced Degradation Study Protocol (Adapted for this compound)

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Materials:

-

This compound API

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Water for injection

-

HPLC system with UV detector

-

Mass spectrometer (optional, for identification of degradation products)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store solid this compound powder at 70°C for 48 hours. Dissolve in an appropriate solvent before analysis.

-

Photodegradation: Expose a solution of this compound (1 mg/mL in water or PBS) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Sample: Prepare a solution of this compound (1 mg/mL) in the same solvent used for the stress conditions and store it at -20°C or -80°C, protected from light.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

Stability-Indicating HPLC Method (Adapted from a method for Terlipressin)

This method can be adapted to assess the stability of this compound and separate it from its potential degradation products.[8][9]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for its intended purpose.

Visualizations

This compound (V1a Receptor) Signaling Pathway

This compound exerts its physiological effects by binding to and activating the vasopressin V1a receptor, a G-protein coupled receptor (GPCR).[1] This initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction.

Caption: this compound's V1a receptor signaling cascade.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of this compound.

Caption: Workflow for this compound forced degradation.

Conclusion

While specific quantitative stability data for this compound in biological buffers remains limited in the public domain, this guide provides a comprehensive framework for understanding its potential stability and degradation profile. By leveraging knowledge from related vasopressin analogues and adhering to established protocols for forced degradation and stability-indicating HPLC methods, researchers can effectively evaluate the stability of this compound in their specific experimental settings. The provided diagrams offer a clear visualization of the key signaling pathway and a practical workflow for stability assessment. Further research is warranted to generate specific stability data for this compound to support its continued investigation and potential therapeutic development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sgs.com [sgs.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. jocpr.com [jocpr.com]

- 9. jocpr.com [jocpr.com]

Pharmacokinetic Modeling of Ornipressin in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with therapeutic potential in managing conditions such as hypotension and bleeding.[1][2] A thorough understanding of its pharmacokinetic (PK) profile in preclinical species is paramount for the successful design of clinical trials and the overall development of this drug candidate. This technical guide provides a comprehensive overview of the key aspects of pharmacokinetic modeling of this compound in the context of preclinical research. Due to the limited availability of specific, publicly accessible preclinical pharmacokinetic data for this compound, this guide will leverage data from a closely related vasopressin V1a receptor agonist, OCE-205, to illustrate key principles and provide representative quantitative data. Additionally, this guide details generalized experimental protocols for conducting preclinical pharmacokinetic studies and outlines the primary signaling pathway of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic peptide that mimics the action of the endogenous hormone arginine vasopressin (AVP).[3] Its primary pharmacological effect is potent vasoconstriction, mediated through high-affinity binding to vasopressin V1a receptors (V1AR) located on vascular smooth muscle cells.[4][5] This interaction initiates a downstream signaling cascade that ultimately leads to an increase in systemic vascular resistance and blood pressure. The V1AR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4][6]

Signaling Pathway of this compound

The binding of this compound to the V1a receptor triggers a cascade of intracellular events culminating in smooth muscle contraction. This process is initiated by the activation of Phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to the contractile response.

Preclinical Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of OCE-205 in Rats[7]

| Parameter | IV Administration (0.10 mg/kg) | SC Administration (1.0 mg/kg) |

| Vc (mL/kg) | 104 | - |

| Vss (mL/kg) | 164 | - |

| t½ (min) | 19 | - |

| CL (mL/min/kg) | 10 | - |

| Tmax (min) | - | 35 |

| t½Term (min) | - | 113 |

| AUC∞/unit dose (min*ng/mL per mg/kg) | - | 59,965 |

| CL/F (mL/min/kg) | - | 19 |

| Fsc (%) | - | 59 |

Vc: Volume of the central compartment; Vss: Volume of distribution at steady state; t½: Half-life; CL: Clearance; Tmax: Time to maximum concentration; t½Term: Terminal half-life; AUC∞: Area under the curve from time zero to infinity; CL/F: Apparent clearance; Fsc: Subcutaneous bioavailability.

Table 2: Pharmacokinetic Parameters of OCE-205 in Cynomolgus Monkeys[7]

| Parameter | IV Administration (0.05 mg/kg) | SC Administration (0.5 mg/kg) |

| Vc (mL/kg) | 45 | - |

| Vss (mL/kg) | 153 | - |

| t½Elim (min) | 44 | - |

| CL (mL/min/kg) | 4.6 | - |

| Cmax (ng/mL per mg/kg) | - | 801 |

| Tmax (min) | - | 12 |

| t½Term (min) | - | 70 |

| AUC∞/unit dose (min*ng/mL per mg/kg) | - | 60,864 |

| CL/F (mL/min/kg) | - | 19 |

| Fsc (%) | - | 30 |

Vc: Volume of the central compartment; Vss: Volume of distribution at steady state; t½Elim: Elimination half-life; CL: Clearance; Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½Term: Terminal half-life; AUC∞: Area under the curve from time zero to infinity; CL/F: Apparent clearance; Fsc: Subcutaneous bioavailability.

Experimental Protocols for Preclinical Pharmacokinetic Studies

The design and execution of preclinical pharmacokinetic studies are critical for generating reliable data. The following sections outline a general experimental workflow and key methodologies.

General Experimental Workflow

A typical preclinical pharmacokinetic study involves several key stages, from animal preparation to data analysis. The workflow ensures that the study is conducted in a systematic and reproducible manner.

Animal Models

The choice of animal model is a critical consideration in preclinical research.[8] Rodents, such as Sprague Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.[7][9] Larger animal models, including beagle dogs and minipigs, are often used in later stages of preclinical development as their physiological and metabolic characteristics can be more predictive of human pharmacokinetics.[10] For the studies on the vasopressin analog OCE-205, adult male Sprague Dawley rats and cynomolgus monkeys were utilized.[7]

Drug Administration

This compound, being a peptide, is typically administered parenterally to bypass first-pass metabolism. Common routes of administration in preclinical studies include:

-

Intravenous (IV) bolus or infusion: This route ensures 100% bioavailability and is used to determine key parameters like clearance and volume of distribution.

-

Subcutaneous (SC) injection: This is a common route for peptide drugs and allows for the assessment of absorption rate and bioavailability.

-

Oral (PO) administration: While less common for peptides due to poor absorption, oral formulations may be investigated.

For the OCE-205 studies, the compound was dissolved in 5% mannitol (B672) for administration to rats.[7]

Blood Sampling

Serial blood samples are collected at predetermined time points after drug administration to characterize the concentration-time profile. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases adequately. For peptides with potentially short half-lives, frequent sampling in the initial period after dosing is crucial. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.[9]

Bioanalytical Methodology

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules and peptides due to its high sensitivity, selectivity, and specificity.[11]

Key Steps in Bioanalytical Method Development and Validation: [12][13]

-

Method Development: Optimization of chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ion source, collision energy) to achieve a sensitive and selective assay.

-

Method Validation: The method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

-

Pharmacokinetic Data Analysis and Modeling

Pharmacokinetic parameters are derived from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin).

-

Non-compartmental analysis (NCA): This method is used to calculate key PK parameters directly from the concentration-time data without assuming a specific compartmental model.

-

Compartmental analysis: This involves fitting the data to a mathematical model (e.g., one- or two-compartment model) to describe the drug's disposition in the body.

The choice of analytical method depends on the study's objectives and the complexity of the pharmacokinetic profile.

Conclusion

The preclinical pharmacokinetic evaluation of this compound is a critical component of its drug development program. This guide has provided a framework for understanding the key aspects of this process, from the underlying mechanism of action to the practicalities of experimental design and data analysis. While specific pharmacokinetic data for this compound remains limited in the public domain, the information presented on a related vasopressin analogue offers valuable insights into the likely pharmacokinetic properties of this class of compounds. Rigorous adherence to established protocols for animal studies and bioanalytical method validation is essential for generating high-quality data to support the transition of this compound from preclinical to clinical development.

References

- 1. Molecular pharmacology and modeling of vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [PDF] Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides | Semantic Scholar [semanticscholar.org]

- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]

- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OCE-205 in rats and non-human primates: Pharmacokinetic and pharmacodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. currentseparations.com [currentseparations.com]

- 10. Usefulness of minipigs for predicting human pharmacokinetics: Prediction of distribution volume and plasma clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioanalytical Method Development and Validation - IITRI [iitri.org]

- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Cellular response to Ornipressin in endothelial cell cultures

An In-Depth Technical Guide to the Cellular Response of Ornipressin in Endothelial Cell Cultures

Abstract

This compound ([Phe2, Orn8]-vasopressin), a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily utilized for its hemostatic properties in clinical settings. Its mechanism of action is mediated through vasopressin receptors, particularly the V1a subtype. While its effects on vascular smooth muscle cells are well-documented, its direct cellular response in endothelial cells is a critical area of investigation for understanding its complete vascular profile. This technical guide provides a comprehensive overview of the known and inferred cellular and molecular responses elicited by this compound in endothelial cell cultures. It details the principal signaling cascades, summarizes key quantitative outcomes, provides established experimental protocols for investigation, and visualizes complex pathways and workflows.

Introduction

Endothelial cells form the critical interface between circulating blood and the vascular wall, playing a pivotal role in vascular homeostasis, including the regulation of vascular tone, inflammation, and coagulation. This compound, as a V1a receptor-specific agonist, directly interacts with the endothelium.[1] The primary signaling event following this compound binding to the V1a receptor on endothelial cells is the activation of the Gq/11 protein-coupled receptor pathway.[2] This initiates a cascade of intracellular events, fundamentally altering endothelial cell function. This document synthesizes the current understanding of these responses, drawing from direct studies on vasopressin analogues and established principles of endothelial cell biology.

Primary Signaling Pathways

The cellular response to this compound in endothelial cells is predominantly governed by the activation of the V1a receptor, a G-protein coupled receptor (GPCR). This activation triggers a well-defined signaling cascade leading to downstream functional changes.

V1a Receptor-Mediated Calcium Mobilization

Upon binding of this compound to the V1a receptor, the associated Gq alpha subunit activates Phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The subsequent sharp increase in intracellular calcium concentration ([Ca2+]i) is a central event that initiates numerous downstream effects.

Caption: this compound V1a receptor signaling cascade leading to calcium release.

Downstream Effects: Nitric Oxide Production

A primary consequence of elevated [Ca2+]i in endothelial cells is the activation of endothelial Nitric Oxide Synthase (eNOS).[3] The increased cytosolic Ca2+ binds to calmodulin (CaM), and the Ca2+/CaM complex subsequently binds to and activates eNOS. Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).[3] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. While this compound is a vasoconstrictor due to its potent effects on smooth muscle, its stimulation of NO production in the endothelium represents a potential counter-regulatory mechanism. Studies on the vasopressin analogue desmopressin (B549326) have shown it stimulates NO production in human lung microvascular endothelial cells.[4]

Caption: Calcium-dependent activation of eNOS for nitric oxide production.

Quantitative Data on Endothelial Cell Responses

While specific quantitative data for this compound in endothelial cells is limited in publicly available literature, data from studies using other endothelial agonists and vasopressin analogues provide a framework for expected responses. The following tables summarize the types of quantitative effects observed.

Table 1: Changes in Intracellular Calcium Concentration ([Ca2+]i)

| Parameter | Agonist Example | Cell Type | Observation | Reference |

| Basal [Ca2+]i | - | HUVEC | 117 ± 5 nmol/L | [5] |

| Peak [Ca2+]i | Thrombin (0.005 to 5 U/ml) | HUVEC | Dose-dependent increase up to 1500 ± 147 nmol/L | [5] |

| [Ca2+]i Increase | Nitrendipine (B1678957) (0.1 to 100 µM) | Bovine Aortic EC | Concentration-dependent increase from 11 to 47 nM above basal levels | [6] |

| [Ca2+]i Response | Bradykinin (10 nM) | Porcine Aortic EC | Large, rapid increase in [Ca2+]i, inhibitable by NO donors | [7] |

HUVEC: Human Umbilical Vein Endothelial Cells

Table 2: Modulation of Endothelial Products and Gene Expression

| Parameter Modulated | Agonist / Condition | Cell Type | Quantitative Change | Reference |

| Nitric Oxide (NO) Production | Desmopressin | HLMVEC | Significant increase in NO production and NOS2/iNOS expression | [4] |

| Prostaglandin (B15479496) I2 (PGI2) Production | Bradykinin (10 nM) | Porcine Aortic EC | ~30-fold increase in PGI2 production | [7] |

| eNOS Protein Level | NOC18 (NO Donor) | Porcine Aortic EC | 47% reduction after 24 hours of incubation | [7] |

| VEGF Secretion | Vasopressin (10⁻⁷ M) | Human Vascular Smooth Muscle Cells | Time and concentration-dependent increase, maximal at 24h | [8] |

HLMVEC: Human Lung Microvascular Endothelial Cells; VEGF: Vascular Endothelial Growth Factor

Key Experimental Protocols

Investigating the effects of this compound on endothelial cells requires robust and standardized methodologies. The following sections detail common protocols.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is based on the use of the ratiometric fluorescent dye Fura-2 AM, a common method for quantifying [Ca2+]i.[5][9]

-

Cell Culture: Plate endothelial cells (e.g., HUVECs) onto glass coverslips and grow to 70-80% confluence in appropriate culture medium.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution). Incubate cells with 3-5 µM Fura-2 AM in the buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with the buffer to remove extracellular dye.

-

Measurement: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. Record the ratio of fluorescence intensity (F340/F380) over time to establish a stable baseline.

-

Stimulation: Perfuse the chamber with a solution containing the desired concentration of this compound.

-

Analysis: Continue recording the F340/F380 ratio to measure the change in [Ca2+]i. The ratio can be converted to absolute calcium concentrations using a standard calibration procedure.

Caption: Experimental workflow for measuring intracellular calcium ([Ca2+]i).

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify changes in the expression or phosphorylation status of specific proteins (e.g., eNOS, phosphorylated Akt) following this compound treatment.[10][11][12]

-

Cell Treatment & Lysis: Culture endothelial cells to near confluence and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Caption: General experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound elicits a significant cellular response in endothelial cells, primarily through the V1a receptor-Gq-PLC-Ca2+ signaling axis. This fundamental pathway leads to critical downstream effects, most notably the potential for Ca2+/Calmodulin-dependent activation of eNOS and subsequent nitric oxide production. This NO release may serve as a localized counter-regulatory signal to this compound's systemic vasoconstrictor action.

While the qualitative pathways are well-understood from studies of related compounds, there is a clear need for further research to generate specific quantitative data on this compound's dose-response and time-course effects in various endothelial cell types (e.g., HUVEC, HLMVEC). Future studies should focus on quantifying changes in [Ca2+]i, NO production, gene expression profiles, and functional outcomes such as cell migration and proliferation to fully elucidate the role of this compound in modulating endothelial function. This knowledge is paramount for drug development professionals aiming to refine its therapeutic applications and predict its complete vascular impact.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The role of nitric oxide on endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of intracellular calcium concentration in intact monolayers of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of the calcium-antagonist nitrendipine on intracellular calcium concentration in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric oxide: inhibitory effects on endothelial cell calcium signaling, prostaglandin I2 production and nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasopressin increases vascular endothelial growth factor secretion from human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of intracellular proteins and signaling pathways in human endothelial cells regulated by angiotensin-(1-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 12. benchchem.com [benchchem.com]

Ornipressin's Effect on Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent V1a receptor agonist that plays a critical role in vasoconstriction through the mobilization of intracellular calcium. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effects on intracellular calcium signaling. We will explore the canonical Gq/11 protein-coupled receptor pathway, downstream effector activation, and the resulting changes in intracellular calcium concentrations. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.

Introduction

This compound, also known as [8-Ornithine]-vasopressin, is a nonapeptide that mimics the physiological actions of arginine vasopressin (AVP) with a high affinity and selectivity for the vasopressin V1a receptor.[1] Its primary pharmacological effect is potent vasoconstriction, making it clinically relevant in various medical applications.[2] This effect is fundamentally dependent on its ability to induce a rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i) in target cells, particularly vascular smooth muscle cells.[2][3] Understanding the precise mechanisms of this compound-induced calcium mobilization is crucial for the development of novel therapeutics and for optimizing its current clinical applications.

This guide will systematically dissect the signaling pathway initiated by this compound, from receptor binding to the ultimate release of calcium from intracellular stores and its influx from the extracellular space.

The V1a Receptor-Mediated Signaling Cascade

The cellular response to this compound is initiated by its binding to the V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This interaction triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gq/11 family.[4]

The activated Gαq subunit dissociates from the Gβγ dimer and subsequently activates its primary effector, Phospholipase C-β (PLCβ).[5][6] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][7]

Inositol 1,4,5-Trisphosphate (IP₃) and Calcium Release

IP₃ is a small, water-soluble molecule that diffuses through the cytoplasm and binds to its specific receptor, the IP₃ receptor (IP₃R), located on the membrane of the endoplasmic reticulum (ER).[8] The IP₃R is a ligand-gated Ca²⁺ channel. The binding of IP₃ induces a conformational change in the receptor, opening the channel and allowing the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm.[1][7] This release from intracellular stores constitutes the initial, transient peak in [Ca²⁺]i following this compound stimulation.

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

Simultaneously, the lipophilic second messenger DAG remains in the plasma membrane where it, in conjunction with the initial rise in intracellular calcium, activates Protein Kinase C (PKC).[9] Studies on vasopressin-stimulated A7r5 vascular smooth muscle cells have shown the translocation of conventional (α) and novel (δ and ε) PKC isoforms from the cytosol to the membrane, indicating their activation.[10] Activated PKC isoforms can then phosphorylate a variety of cellular proteins, leading to a cascade of downstream effects. Notably, PKC can exert negative feedback on the signaling pathway by inhibiting vasopressin-induced Ca²⁺ influx and release.[10]

Store-Operated Calcium Entry (SOCE)

The depletion of Ca²⁺ from the ER triggers a secondary mechanism for increasing [Ca²⁺]i known as store-operated calcium entry (SOCE).[3] This process is mediated by the ER Ca²⁺ sensor protein, Stromal Interaction Molecule 1 (STIM1), which, upon sensing low ER Ca²⁺ levels, translocates to ER-plasma membrane junctions.[11] There, it interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to a sustained influx of extracellular Ca²⁺ into the cell.[3][11] Vasopressin has been shown to stimulate the expression of ORAI1 and STIM1, thereby augmenting SOCE.[2]

Cross-talk with the Phospholipase A₂ (PLA₂) Pathway

Evidence suggests that V1a receptor activation also cross-talks with the Phospholipase A₂ (PLA₂) pathway.[12] Increased intracellular Ca²⁺ can lead to the activation of cytosolic PLA₂, which in turn catalyzes the release of arachidonic acid from membrane phospholipids.[13] Arachidonic acid can then be metabolized to various eicosanoids, which have their own signaling roles, or it may directly modulate ion channels and other proteins.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, extensive research on its close analog, Arginine Vasopressin (AVP), provides valuable insights into its potency and efficacy. The similar structures and shared V1a receptor target suggest that the following data for AVP are a reasonable approximation for this compound's activity.

Table 1: V1a Receptor Binding Affinity and Functional Potency of Arginine Vasopressin (AVP)

| Parameter | Value | Cell Type/Tissue | Reference |

| Binding Affinity (Kd) | ~2 nmol/L | A7r5 rat aortic smooth muscle cells | [12] |

| Binding Affinity (Ki) | 4.70 nM | Hamster brain | [14] |

| Functional Potency (EC₅₀) | ~5 nmol/L | A7r5 rat aortic smooth muscle cells ([Ca²⁺]i increase) | [12] |

| Functional Potency (pEC₅₀) | 8.9 | Human gastric artery (contraction) | [15] |

Table 2: Dose-Dependent Frequency of AVP-Induced Calcium Oscillations

| AVP Concentration (nM) | Frequency of Oscillations (min⁻¹) | Cell Type | Reference |

| 0.1 | 0.17 ± 0.05 | Rat mesangial cells | [16] |

| 1.0 | 0.32 ± 0.05 | Rat mesangial cells | [16] |

| 10.0 | 0.49 ± 0.05 | Rat mesangial cells | [16] |

| 100.0 | 0.48 ± 0.05 | Rat mesangial cells | [16] |

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM